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Disclaimer: This document provides a comprehensive overview of the potential biological

activities of 3-Ethylpyrrolidine-1-carbothioamide. As of the latest literature review, no specific

biological studies have been published on this exact compound. The information presented

herein is extrapolated from studies on structurally related compounds containing the

pyrrolidine-1-carbothioamide scaffold and the broader class of pyrrolidine derivatives. This

guide is intended to inform potential research directions and is not a definitive statement of the

biological profile of 3-Ethylpyrrolidine-1-carbothioamide.

Executive Summary
3-Ethylpyrrolidine-1-carbothioamide is a small molecule featuring a pyrrolidine ring, an ethyl

group at the 3-position, and a carbothioamide functional group. While this specific molecule

remains uncharacterized in biological literature, its structural motifs are present in a wide array

of compounds with demonstrated pharmacological activities. This guide synthesizes findings

from related pyrrolidine and carbothioamide derivatives to forecast the potential therapeutic

applications of 3-Ethylpyrrolidine-1-carbothioamide. The primary areas of potential activity

identified include antimicrobial, anticancer, and anti-inflammatory effects. Detailed experimental

protocols for assessing these activities and relevant signaling pathways are provided to

facilitate future research on this molecule.
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Chemical and Physical Properties
Property Value Source

CAS Number 1565053-21-5 [1]

Molecular Formula C7H14N2S [1]

Molecular Weight 158.26 g/mol [1]

SMILES CCC1CCNC1C(=S)N [1]

Potential Biological Activities and Quantitative Data
Based on the biological evaluation of structurally similar compounds, 3-Ethylpyrrolidine-1-
carbothioamide may exhibit a range of activities. The following sections summarize these

potential activities, supported by quantitative data from related molecules.

Antimicrobial and Anti-biofilm Activity
The pyrrolidine and carbothioamide moieties are present in numerous compounds with

reported antimicrobial properties. The mechanism often involves the disruption of microbial cell

walls, inhibition of essential enzymes, or interference with biofilm formation.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Pyrrolidine Derivatives
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Compound Class Microorganism MIC (µg/mL) Reference

Sulfonylamino

pyrrolidine derivatives
S. aureus 3.11 [2]

E. coli 6.58 [2]

P. aeruginosa 5.82 [2]

1-acetyl-2-

benzylpyrrolidine-2-

carboxylic acid

derivatives

S. aureus 16 [2]

B. subtilis 16 [2]

C. albicans 32 [2]

Carbamothioyl-furan-

2-carboxamide

derivatives

E. coli 280 [3]

S. aureus 265 [3]

B. cereus 230 [3]

Some pyrrolidine-1-carboxamides have also been shown to effectively suppress bacterial

biofilm growth, suggesting that 3-Ethylpyrrolidine-1-carbothioamide could have anti-biofilm

potential.[4]

Anticancer Activity
Pyrrolidine derivatives have been extensively investigated for their anticancer properties. The

proposed mechanisms of action are diverse and include the inhibition of key enzymes in

cancer signaling pathways, induction of apoptosis, and cell cycle arrest.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of

angiogenesis, a process essential for tumor growth and metastasis.[5] Several heterocyclic

compounds containing moieties similar to 3-Ethylpyrrolidine-1-carbothioamide have been

identified as VEGFR-2 inhibitors.
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Table 2: IC50 Values of Related Pyrrolidine Derivatives against VEGFR-2

Compound Class IC50 (nM) Reference

Bis([1][6][7]triazolo)[4,3-a:3',4'-

c]quinoxaline derivatives
3.7 [5]

Nicotinamide-based

derivatives
60.83 [5]

2-pyrrolidone-fused (2-

oxoindolin-3-

ylidene)methylpyrrole

derivatives

13-20% inhibition at 80 nM [8]

Indolin-2-one scaffold-based

derivatives
78 [9]

Various pyrrolidine derivatives have demonstrated cytotoxicity against a range of cancer cell

lines.

Table 3: IC50 Values of Related Pyrrolidine Derivatives against Cancer Cell Lines
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Compound Class Cell Line IC50 (µM) Reference

Spirooxindole

pyrrolidine analogues
HepG2 (Liver) 5.00 [10]

MCF-7 (Breast) < 9.00 [10]

HCT-116 (Colon) < 3.00 [10]

Pyrrolidone-

hydrazone derivatives
PPC-1 (Prostate) 2.5 - 20.2 [11]

IGR39 (Melanoma) 2.5 - 20.2 [11]

Carbothioamide/carbo

xamide-based

pyrazoline analogs

A549 (Lung) 13.49 [12]

HeLa (Cervical) 17.52 [12]

Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has been linked to the inhibition of

cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins, key

mediators of inflammation.[13]

Table 4: IC50 Values of Related Pyrrolidine Derivatives against COX-1 and COX-2

Compound Class COX-1 IC50 (µM) COX-2 IC50 (µM) Reference

Pyrrolizine derivatives >100 8.2 - 22.6 [10]

N-substituted 1H-

pyrrolo[3,4-c]pyridine-

1,3(2H)-diones

Similar to meloxicam
Higher than

meloxicam
[14]

Pyrazole derivatives - 0.2 [15]

Cholinesterase Inhibition
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Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.

Some pyrrolidine derivatives have shown moderate to potent AChE inhibitory activity.[4][16]

Table 5: IC50 Values of Related Pyrrolidine Derivatives against Cholinesterases

Compound Class AChE IC50 (µM) BuChE IC50 (µM) Reference

Dispiro pyrrolidines 33.1 - 85.8 53.5 - 228.4 [4]

Piperidone grafted

spiropyrrolidines
1.37 - [4]

Dispiro[indoline-3,2′-

pyrrolidine-3′,3′′-

pyrrolidines]

3.35 5.63 [17]

Highly functionalised

dispiropyrrolidines
3.3 - [18]

Potential Mechanisms of Action and Signaling
Pathways
VEGFR-2 Signaling Pathway in Angiogenesis
Inhibition of VEGFR-2 by a molecule like 3-Ethylpyrrolidine-1-carbothioamide would block

the binding of VEGF, thereby preventing receptor dimerization and autophosphorylation. This

would disrupt downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and

PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.

[1][7]
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Click to download full resolution via product page

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

COX-1/COX-2 Pathway in Inflammation
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins

(PGs), which are key mediators of inflammation.[13] Non-steroidal anti-inflammatory drugs

(NSAIDs) exert their effects by inhibiting COX enzymes. A compound like 3-Ethylpyrrolidine-
1-carbothioamide could potentially act as a COX inhibitor, reducing the production of pro-

inflammatory prostaglandins.
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Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Cholinergic Signaling Pathway
Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter

acetylcholine (ACh) in the synaptic cleft, thus terminating the nerve impulse.[19] Inhibition of

AChE increases the levels and duration of action of ACh, which is a therapeutic approach for

conditions like Alzheimer's disease.
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Caption: Potential inhibition of Acetylcholinesterase in the synapse.

Experimental Protocols
The following are representative experimental protocols for the synthesis and biological

evaluation of compounds structurally related to 3-Ethylpyrrolidine-1-carbothioamide.

Synthesis of Pyrrolidine-1-carbothioamide Derivatives
This protocol describes a general method for the synthesis of N-substituted pyrrolidine-1-

carbothioamides.[20]
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Caption: General synthesis workflow for pyrrolidine-1-carbothioamides.

Procedure:

In a round-bottom flask, dissolve the desired isothiocyanate (0.1 mol) in ethanol (20 mL).

Add pyrrolidine (0.1 mol) to the solution.

Stir the reaction mixture and reflux for approximately 4 hours.

Allow the mixture to cool to room temperature.

The product will crystallize from the solution.

Collect the crystals by filtration and wash with cold ethanol.

Further purify the product by recrystallization from ethanol if necessary.

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various microorganisms.[21]

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a

suitable broth medium (e.g., Mueller-Hinton Broth).

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
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Add the microbial inoculum to each well of the microtiter plate.

Include positive (microorganism without compound) and negative (broth only) controls.

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used

to measure the cytotoxicity of potential anticancer agents.[22]

Procedure:

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound and incubate for a specified

period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan

crystals.

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[5]

Procedure:

Coat a 96-well plate with a substrate for VEGFR-2.
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Add recombinant human VEGFR-2 enzyme to each well.

Add the test compound at various concentrations to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate to allow for phosphorylation of the substrate.

Detect the amount of phosphorylated substrate using a specific antibody conjugated to a

detection enzyme (e.g., HRP).

Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g.,

colorimetric or chemiluminescent).

Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

Conclusion and Future Directions
While there is no direct biological data for 3-Ethylpyrrolidine-1-carbothioamide, the extensive

research on structurally related compounds provides a strong rationale for investigating its

potential as a therapeutic agent. The pyrrolidine-1-carbothioamide scaffold is a promising

starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory

drugs.

Future research should focus on:

Synthesis and Characterization: The first step will be the chemical synthesis and full

characterization of 3-Ethylpyrrolidine-1-carbothioamide.

In Vitro Screening: A broad in vitro screening campaign should be conducted to assess its

activity against a panel of microbes, cancer cell lines, and key enzymes (VEGFR-2, COX-

1/2, AChE).

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with

modifications to the ethyl group and the carbothioamide moiety will help to establish SAR

and optimize activity.
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Mechanism of Action Studies: For any confirmed activities, further studies should be

performed to elucidate the precise mechanism of action at the molecular level.

This in-depth guide provides a solid foundation for initiating research into the promising, yet

unexplored, biological activities of 3-Ethylpyrrolidine-1-carbothioamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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